Cas no 562-90-3 (tetraacetoxysilane)

tetraacetoxysilane 化学的及び物理的性質
名前と識別子
-
- tetraacetoxysilane
- Silicon Tetraacetate
- Silicon(IV) acetate
- acetic acid, tetraanhydride with silicic acid (h4sio4)
- Silicon(IV)tetraacetate
- Acetic acid,tetraanhydride with silicic acid
- Acetic acid tetraanhydride with silicic acid (H4SiO4)
- SCHEMBL49515
- Q18211597
- Silicon tetraacetate, 98%
- DTXSID60889353
- Silicon(IV) tetraacetate
- TETRAKIS(ACETYLOXY)SILANE
- 562-90-3
- tris(acetyloxy)silyl acetate
- EINECS 209-239-7
- SILANE, TETRAKIS(ACETYLOXY)-
- VZ7LP47EPP
- UNII-VZ7LP47EPP
- SILICON TETRAACETATE [MI]
- Silanetetrol, tetraacetate
- triacetyloxysilyl acetate
- NS00042355
- Silicon(iv)acetate
- MFCD00026184
- YZVRVDPMGYFCGL-UHFFFAOYSA-N
-
- MDL: MFCD00026184
- インチ: 1S/4C2H4O2.Si/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4
- InChIKey: YZVRVDPMGYFCGL-UHFFFAOYSA-N
- ほほえんだ: CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(=O)C
計算された属性
- せいみつぶんしりょう: 264.03000
- どういたいしつりょう: 264.03
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 105A^2
じっけんとくせい
- 色と性状: 無色結晶
- 密度みつど: 1,18 g/cm3
- ゆうかいてん: 111-115 °C (lit.)
- ふってん: 148 °C/5 mmHg(lit.)
- フラッシュポイント: >110°C
- ようかいど: Soluble in acetone and benzene.
- PSA: 105.20000
- LogP: -0.32560
- かんど: Moisture Sensitive
- ようかいせい: アセトン/ベンゼン及びその他の溶媒に可溶性
- マーカー: 14,8498
tetraacetoxysilane セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 3261 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:10
-
危険物標識:
- 危険レベル:8
- TSCA:Yes
- セキュリティ用語:8
- 包装等級:II
- 包装グループ:II
- 包装カテゴリ:II
- リスク用語:R34
- 危険レベル:8
- ちょぞうじょうけん:−20°C
tetraacetoxysilane 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
tetraacetoxysilane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-1443-25g |
Silicon(IV) acetate |
562-90-3 | min.95% | 25g |
826.0CNY | 2021-07-12 | |
Apollo Scientific | IN3184-250g |
Silicon tetraacetate, anhydrous |
562-90-3 | 99% | 250g |
£425.00 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-1443-25g |
Silicon(IV) acetate |
562-90-3 | min.95% | 25g |
826CNY | 2021-05-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 14703-50g |
Silicon(IV) acetate |
562-90-3 | 50g |
¥2095.00 | 2023-04-13 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00192-10g |
Silicon(IV) Acetate |
562-90-3 | 98% | 10g |
¥838.0 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 345156-100G |
tetraacetoxysilane |
562-90-3 | 100g |
¥3147.55 | 2023-12-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00192-100g |
Silicon(IV) Acetate |
562-90-3 | 100g |
¥2508.0 | 2021-09-04 | ||
Apollo Scientific | IN3184-50g |
Silicon tetraacetate, anhydrous |
562-90-3 | 99% | 50g |
£130.00 | 2024-07-20 | |
City Chemical | S212-50GM |
Silicon Tetraacetate |
562-90-3 | 98% | 50gm |
$97.31 | 2023-09-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S875149-100g |
Silicon tetraacetate |
562-90-3 | 95% | 100g |
1,598.00 | 2021-05-17 |
tetraacetoxysilane 関連文献
-
Nazanin Rashidi,Vladimir L. Kuznetsov,Jonathan R. Dilworth,Michael Pepper,Peter J. Dobson,Peter P. Edwards J. Mater. Chem. C 2013 1 6960
-
Jovana Pérez-Pérez,Uvaldo Hernández-Balderas,Diego Martínez-Otero,Vojtech Jancik New J. Chem. 2019 43 18525
-
Ales Styskalik,David Skoda,Zdenek Moravec,Pavla Roupcova,Craig E. Barnes,Jiri Pinkas RSC Adv. 2015 5 73670
-
Rosario Pardo,Marcos Zayat,David Levy Chem. Soc. Rev. 2011 40 672
-
Ales Styskalik,David Skoda,Zdenek Moravec,Michal Babiak,Craig E. Barnes,Jiri Pinkas J. Mater. Chem. A 2015 3 7477
-
Yijun Zhong,Shaofeng Wang,Yujing Sha,Meilin Liu,Rui Cai,Li Li,Zongping Shao J. Mater. Chem. A 2016 4 9526
-
M. S. Tahir,M. Weinberger,P. Balasubramanian,T. Diemant,R. J. Behm,M. Lindén,M. Wohlfahrt-Mehrens J. Mater. Chem. A 2017 5 10190
-
Nazanin Rashidi,Alex T. Vai,Vladimir L. Kuznetsov,Jonathan R. Dilworth,Peter P. Edwards Chem. Commun. 2015 51 9280
-
David Skoda,Ales Styskalik,Zdenek Moravec,Petr Bezdicka,Jiri Bursik,P. Hubert Mutin,Jiri Pinkas RSC Adv. 2016 6 68739
-
Rosario Pardo,Marcos Zayat,David Levy J. Mater. Chem. 2009 19 6756
tetraacetoxysilaneに関する追加情報
Comprehensive Guide to Tetraacetoxysilane (CAS No. 562-90-3): Properties, Applications, and Industry Insights
Tetraacetoxysilane, also known as silicon tetraacetate or tetraacetoxysilicon, is a versatile organosilicon compound with the chemical formula Si(OCOCH3)4. This compound, identified by CAS No. 562-90-3, plays a critical role in advanced material synthesis, particularly in sol-gel processes and surface modification technologies. Its unique molecular structure, featuring four acetoxy groups bonded to a central silicon atom, enables exceptional reactivity in hydrolysis and condensation reactions.
In recent years, the demand for tetraacetoxysilane-based materials has surged due to growing interest in nanotechnology and green chemistry. Researchers frequently search for "tetraacetoxysilane hydrolysis mechanism" or "Si(OCOCH3)4 applications" as industries explore its potential in creating hybrid organic-inorganic coatings with enhanced durability and thermal stability. The compound's ability to form silicon dioxide networks under mild conditions makes it valuable for developing anti-reflective coatings, moisture barriers, and functionalized surfaces.
The synthesis of tetraacetoxysilane 562-90-3 typically involves the reaction of silicon tetrachloride with acetic anhydride, a process that has been optimized for industrial-scale production. Material scientists often investigate "tetraacetoxysilane vs TEOS" (tetraethyl orthosilicate) comparisons, as both serve as silicon precursors but differ significantly in reactivity and byproduct formation. While TEOS requires acidic or basic catalysts for hydrolysis, tetraacetoxysilane reacts spontaneously with atmospheric moisture, making it preferable for certain rapid coating applications.
Advanced applications of CAS 562-90-3 include its use in the development of bioactive materials for medical devices. Recent studies focusing on "tetraacetoxysilane biomedical applications" demonstrate its utility in creating silica-based matrices for controlled drug release systems. The compound's hydrolysis products exhibit excellent biocompatibility, and its ability to incorporate organic functionalities during gel formation allows for tailored material properties.
Environmental considerations have driven innovation in tetraacetoxysilane technology, with researchers developing low-emission formulations that minimize acetic acid byproduct release. Sustainability-focused queries like "green synthesis of tetraacetoxysilane" reflect industry efforts to reduce the environmental footprint of silicon-based material production. New catalytic systems and solvent-free processes are being explored to enhance the eco-profile of Si(OCOCH3)4 derivatives.
Quality control of tetraacetoxysilane (562-90-3) requires precise analytical methods, with Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) being standard techniques for purity verification. Industrial users frequently search for "tetraacetoxysilane storage conditions" as proper handling is essential to maintain product integrity—typically requiring anhydrous environments and temperature-controlled conditions to prevent premature hydrolysis.
Emerging research directions for tetraacetoxysilane-based materials include energy storage applications, where its derivatives show promise as binder materials for lithium-ion battery electrodes. The search term "tetraacetoxysilane battery applications" has gained traction as scientists explore silicon-containing precursors for next-generation energy storage solutions. The compound's ability to form porous silica networks with controlled morphology makes it particularly interesting for electrode architecture design.
From a commercial perspective, the global market for tetraacetoxysilane (CAS No. 562-90-3) continues to expand, driven by demand from the electronics, automotive, and construction sectors. Procurement specialists often look for "tetraacetoxysilane suppliers" with certifications for specific industry standards, particularly for applications requiring high-purity materials. The development of customized tetraacetoxysilane formulations with modified reactivity profiles represents a growing niche in specialty chemicals.
Future advancements in tetraacetoxysilane chemistry are expected to focus on multifunctional hybrid materials, with research queries like "tetraacetoxysilane nanocomposites" indicating growing interest in combining its properties with other nanomaterials. The compound's versatility in forming both inorganic networks and organic-inorganic interfaces positions it as a key building block for innovative materials in optics, electronics, and surface engineering applications.
562-90-3 (tetraacetoxysilane) 関連製品
- 546-89-4(Lithium acetate)
- 638-39-1(Tin(II) acetate)
- 62-54-4(Calcium acetate)
- 543-94-2(Strontium acetate)
- 563-63-3(Silver acetate)
- 71-48-7(Cobalt acetate)
- 543-90-8(Cadmium acetate)
- 373-02-4(Nickelous acetate)
- 557-34-6(Zinc acetate)
- 868680-21-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate)

